4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide
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Overview
Description
4-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
The synthesis of 4-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions . The reaction is typically carried out at elevated temperatures (60-70°C) and involves the use of potassium carbonate as a base . The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to bind to casein kinase II subunit alpha, affecting various cellular pathways . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include:
1-Ethylpiperazine: Used in the synthesis of various pharmacologically active molecules.
4-(4-Ethylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline: Another compound with a piperazine ring, used in medicinal chemistry.
4-ethylpiperazin-1-ium 3,5-dinitrobenzoate: Studied for its crystal structure and biological activity.
Compared to these compounds, 4-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features and the presence of both a sulfonamide group and a piperazine ring, which contribute to its diverse range of applications.
Properties
Molecular Formula |
C18H29N3O4S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C18H29N3O4S/c1-4-8-19-26(23,24)16-6-7-17(15(3)13-16)25-14-18(22)21-11-9-20(5-2)10-12-21/h6-7,13,19H,4-5,8-12,14H2,1-3H3 |
InChI Key |
RRUDTRHBJFCJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC)C |
Origin of Product |
United States |
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